molecular formula C19H13ClO4S2 B2664295 4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate CAS No. 331460-91-4

4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate

Cat. No.: B2664295
CAS No.: 331460-91-4
M. Wt: 404.88
InChI Key: MNYBODJFHXUZJZ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a thienyl group, an acryloyl group, and a chlorobenzenesulfonate group.

Preparation Methods

The synthesis of 4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate involves several steps. Typically, the synthetic route includes the following steps:

    Formation of the acryloyl intermediate: This step involves the reaction of a thienyl compound with an acryloyl chloride under basic conditions to form the acryloyl intermediate.

    Coupling with phenyl group: The acryloyl intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Sulfonation: The final step involves the sulfonation of the phenyl group with chlorobenzenesulfonyl chloride under acidic conditions to yield the desired compound.

Chemical Reactions Analysis

4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorobenzenesulfonate group is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activity, making it a candidate for studies related to enzyme inhibition and receptor binding.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate can be compared with other similar compounds, such as:

    4-[3-(2-Thienyl)acryloyl]phenyl 4-bromobenzenesulfonate: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    4-[3-(2-Thienyl)acryloyl]phenyl 4-methylbenzenesulfonate: The presence of a methyl group instead of chlorine can lead to differences in solubility and chemical reactivity.

    4-[3-(2-Thienyl)acryloyl]phenyl 4-nitrobenzenesulfonate: The nitro group can significantly alter the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYBODJFHXUZJZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.